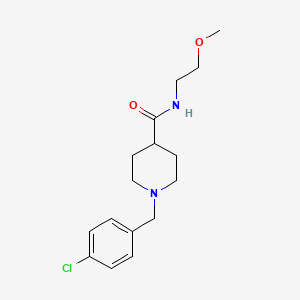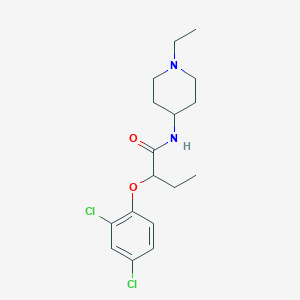![molecular formula C16H22N4O4 B4882391 4-{[4-(4-nitrophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B4882391.png)
4-{[4-(4-nitrophenyl)-1-piperazinyl]acetyl}morpholine
Descripción general
Descripción
4-{[4-(4-nitrophenyl)-1-piperazinyl]acetyl}morpholine, commonly known as NAP, is a chemical compound that has gained significant attention in the field of scientific research. NAP is a unique and promising molecule that has shown potential in various biomedical applications. In
Mecanismo De Acción
The mechanism of action of NAP is not fully understood. However, it is believed that NAP exerts its effects by modulating the function of microtubules, which are essential components of the cytoskeleton. NAP has been shown to stabilize microtubules, which enhances their function and promotes neuronal survival. NAP has also been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases.
Biochemical and Physiological Effects:
NAP has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and promote neuronal survival. NAP has also been shown to have anti-cancer properties and to reduce oxidative stress. Moreover, NAP has been shown to have a good safety profile and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NAP in lab experiments are its low toxicity, high purity, and ease of synthesis. NAP has also been shown to have a good safety profile and to be well-tolerated in animal studies. However, the limitations of using NAP in lab experiments are the lack of knowledge on its mechanism of action and its potential side effects.
Direcciones Futuras
For NAP research include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various diseases. Moreover, the use of NAP as a tool in the study of protein structure and function is an area of research that warrants further investigation.
Conclusion:
In conclusion, NAP is a promising molecule that has shown potential in various biomedical applications. The synthesis of NAP is a relatively simple process, and it has a good safety profile and is well-tolerated in animal studies. NAP has been extensively researched for its potential therapeutic applications in various neurological disorders, anti-inflammatory and anti-cancer properties, and as a tool in the study of protein structure and function. Further research is required to fully understand the mechanism of action of NAP and its potential side effects.
Aplicaciones Científicas De Investigación
NAP has been extensively researched for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. NAP has also been studied for its anti-inflammatory and anti-cancer properties. Moreover, NAP has been used as a tool in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c21-16(19-9-11-24-12-10-19)13-17-5-7-18(8-6-17)14-1-3-15(4-2-14)20(22)23/h1-4H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPXPHKRRBBABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B4882312.png)


![N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4882333.png)
![N-(3-furylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4882341.png)
![2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4882346.png)

![5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4882363.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4882367.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4882374.png)
![2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol](/img/structure/B4882378.png)
![(2R*,6S*)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylpiperidine](/img/structure/B4882395.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882400.png)
